molecular formula C14H12N2O3S B183616 1-benzyl-1H-benzimidazole-2-sulfonic acid CAS No. 90331-20-7

1-benzyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B183616
CAS No.: 90331-20-7
M. Wt: 288.32 g/mol
InChI Key: HGYLMBSADYHHGI-UHFFFAOYSA-N
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Description

1-benzyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that features a benzimidazole core structure with a benzyl group at the 1-position and a sulfonic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-1H-benzimidazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method is efficient and yields the desired sulfonic acid derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as batch or continuous flow processes, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The thiol precursor can be oxidized to form the sulfonic acid derivative.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: The sulfonic acid group can be reduced under specific conditions to form sulfinic or sulfenic acid derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: The major product is this compound.

    Substitution: Substituted benzimidazole derivatives with various functional groups on the benzyl ring.

    Reduction: Reduced forms of the sulfonic acid group, such as sulfinic or sulfenic acids.

Scientific Research Applications

1-benzyl-1H-benzimidazole-2-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-1H-benzimidazole-2-sulfonic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit glutamate racemase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the normal function of the enzyme, leading to antibacterial effects.

Comparison with Similar Compounds

1-benzyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYLMBSADYHHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378260
Record name 1-benzyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90331-20-7
Record name 1-benzyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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